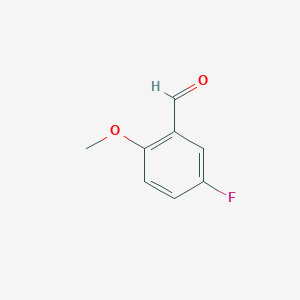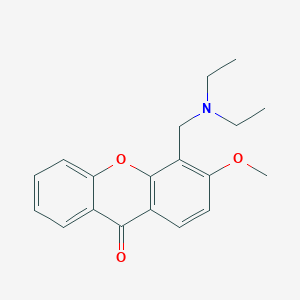
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-, also known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Rhodamine B is a derivative of xanthene and has a molecular formula of C28H31N2O3Cl.
作用机制
The mechanism of action of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves its ability to absorb light energy and emit light at a longer wavelength. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. When 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is excited by light of a specific wavelength, it absorbs the energy and undergoes a transition to an excited state. The excited 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B molecule then emits light at a longer wavelength, which can be detected using a fluorescence microscope or a spectrophotometer.
生化和生理效应
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems.
实验室实验的优点和局限性
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has several advantages as a fluorescent probe. It has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. It is also relatively stable and has minimal toxicity, which makes it suitable for use in biological systems. However, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations as a fluorescent probe. It has a relatively low photostability, which can limit its use in long-term experiments. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a relatively low signal-to-noise ratio, which can make it difficult to detect low levels of fluorescence.
未来方向
There are several future directions for the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B in scientific research. One direction is the development of new derivatives of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B with improved photostability and signal-to-noise ratio. Another direction is the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B as a fluorescent probe for studying the dynamics of biological systems in real-time. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B can also be used in combination with other fluorescent probes to study the interactions between molecules in biological systems. Overall, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has great potential for further development and use in scientific research.
Conclusion:
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is a fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its fluorescence properties make it an excellent fluorescent probe. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has minimal toxicity and has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. While 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations, there are several future directions for its use in scientific research.
合成方法
The synthesis of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves the reaction of 3,6-diethyl-9H-xanthene-9-one with N,N-diethylethylenediamine in the presence of sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to obtain 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B. The synthesis method of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been well established and is widely used in the laboratory.
科学研究应用
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent tracer for studying the transport of molecules in cells and tissues. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been used as a fluorescent dye for staining cells and tissues for microscopy.
属性
CAS 编号 |
17854-58-9 |
|---|---|
产品名称 |
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- |
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
InChI 键 |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
规范 SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
其他 CAS 编号 |
17854-58-9 |
同义词 |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



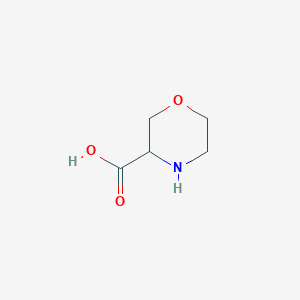
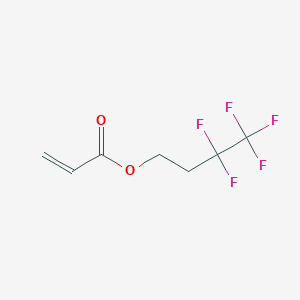
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
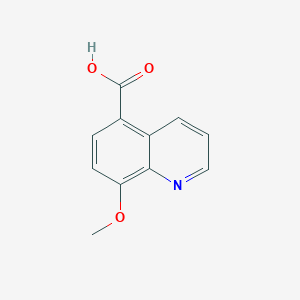
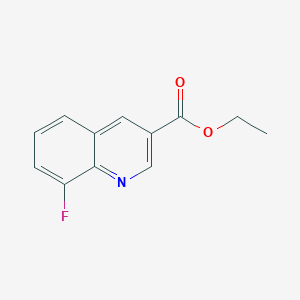
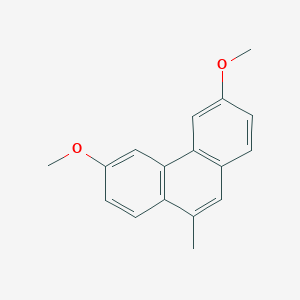
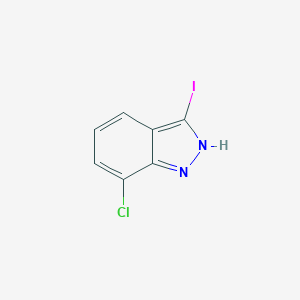
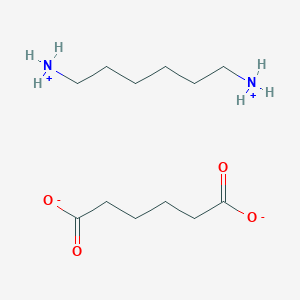
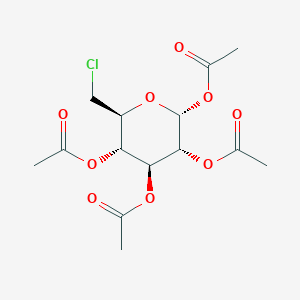
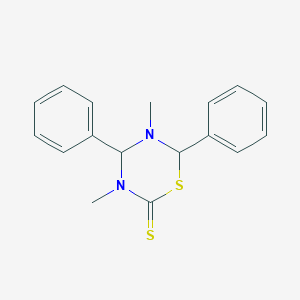
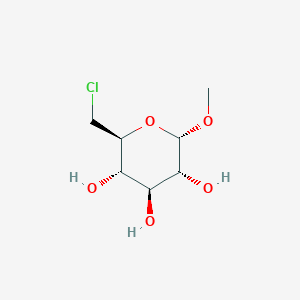
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
